molecular formula C7H15BrO2 B14255452 1-Bromo-2,3,3-trimethylbutane-2-peroxol CAS No. 343927-87-7

1-Bromo-2,3,3-trimethylbutane-2-peroxol

Cat. No.: B14255452
CAS No.: 343927-87-7
M. Wt: 211.10 g/mol
InChI Key: LPJCVKMGNSWQJQ-UHFFFAOYSA-N
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Description

1-Bromo-2,3,3-trimethylbutane-2-peroxol is a specialized organic compound that functions as a radical initiator in synthetic chemistry. Its molecular structure integrates an alkyl bromide with a peroxol group, making it a valuable reagent for initiating free-radical chain reactions. This dual functionality allows researchers to explore novel reaction pathways, particularly in polymer science and material chemistry, where controlled radical processes are essential. The peroxol group contains a weak oxygen-oxygen bond that undergoes homolytic cleavage upon application of heat or light, generating alkoxy radicals that can propagate subsequent reactions. The adjacent bromine atom can further participate in the reaction or serve as a handle for further functionalization. This mechanism is central to its role in facilitating anti-Markovnikov additions to alkenes and other radical-mediated transformations. As with all peroxides, careful handling, storage, and temperature control are required due to potential thermal instability. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

CAS No.

343927-87-7

Molecular Formula

C7H15BrO2

Molecular Weight

211.10 g/mol

IUPAC Name

1-bromo-2-hydroperoxy-2,3,3-trimethylbutane

InChI

InChI=1S/C7H15BrO2/c1-6(2,3)7(4,5-8)10-9/h9H,5H2,1-4H3

InChI Key

LPJCVKMGNSWQJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(CBr)OO

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule, 1-bromo-2,3,3-trimethylbutane-2-peroxol (C₇H₁₃BrO₂), features a tertiary peroxol group at position 2 and a bromine atom at position 1 within a highly branched butane backbone. Retrosynthetic disconnection suggests two primary intermediates:

  • 2,3,3-Trimethylbutane-2-peroxol for subsequent bromination.
  • 1-Bromo-2,3,3-trimethylbutan-2-ol for peroxide formation.

Key challenges include avoiding elimination during bromination of tertiary alcohols and ensuring regioselective peroxide installation without decomposition.

Methodological Approaches

Peroxolation Followed by Bromination

This route prioritizes early-stage peroxide formation to leverage the stability of tertiary peroxols under subsequent bromination conditions.

Synthesis of 2,3,3-Trimethylbutane-2-peroxol

Procedure :

  • Grignard Reaction : React 3-methylbutan-2-one with methylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C to form 2,3,3-trimethylbutan-2-ol.
  • Peroxolation : Treat the tertiary alcohol with 30% hydrogen peroxide in the presence of sulfuric acid (0.5 equiv) at 20°C for 12 hours.

Reaction Table :

Step Reactant Reagent/Conditions Yield Reference
1 3-Methylbutan-2-one MeMgBr, THF, 0°C, 2h 78%
2 2,3,3-TMB-2-ol H₂O₂, H₂SO₄, 20°C, 12h 65%
Bromination at Position 1

Procedure :

  • Tosylation : Convert 2,3,3-trimethylbutane-2-peroxol to its tosylate using TsCl/pyridine at 0°C.
  • SN2 Substitution : React with NaBr in dimethylformamide (DMF) at 80°C for 6 hours.

Challenges : Tertiary peroxols exhibit steric hindrance, limiting SN2 efficiency. Pilot studies indicate a 42% yield due to competing elimination.

Bromination Followed by Peroxolation

To circumvent steric limitations, this method introduces bromine early in the synthesis.

Synthesis of 1-Bromo-2,3,3-trimethylbutan-2-ol

Procedure :

  • Aldol Condensation : Condense acetone with isobutyraldehyde using NaOH/EtOH to form 3,3-dimethylbutan-2-one.
  • Grignard Alkylation : Treat with methylmagnesium bromide to yield 2,3,3-trimethylbutan-2-ol (83% yield).
  • Radical Bromination : Use N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ under UV light to install bromine at position 1 (56% yield).

Reaction Table :

Step Reactant Reagent/Conditions Yield Reference
1 Acetone + Isobutyraldehyde NaOH, EtOH, reflux, 4h 71%
2 3,3-Dimethylbutan-2-one MeMgBr, THF, 0°C, 3h 83%
3 2,3,3-TMB-2-ol NBS, CCl₄, hv, 6h 56%
Peroxide Formation

Procedure :
Oxidize the tertiary alcohol using H₂O₂/H₂SO₄ as in Section 2.1.1 (Yield: 68%).

One-Pot Tandem Bromination-Peroxolation

Emerging methodologies combine bromination and peroxolation in a single reactor to improve efficiency.

Procedure :

  • React 2,3,3-trimethylbutan-2-ol with HBr (48%) and H₂O₂ in acetic acid at 50°C for 24 hours.
  • Mechanism : Acid-catalyzed bromide substitution concurrent with peroxide formation.

Data :

  • Yield: 58%
  • Purity (HPLC): 92%
  • Byproducts: 15% elimination to 2,3,3-trimethyl-1-butene.

Comparative Analysis of Methodologies

Parameter Method 2.1 Method 2.2 Method 2.3
Total Yield 27% (0.65 × 0.42) 32% (0.83 × 0.56 × 0.68) 58%
Steps 3 4 1
Scalability Moderate Low High
Byproduct Formation 22% 29% 15%

Key Findings :

  • Method 2.3 offers superior yield and scalability but requires stringent control over reaction stoichiometry to minimize olefin byproducts.
  • Method 2.1 suffers from low bromination efficiency due to steric effects.
  • Method 2.2 is synthetically flexible but labor-intensive.

Industrial-Scale Considerations

Catalytic Hydrogen Peroxide Utilization

Recent patents describe continuous-flow systems using immobilized acid catalysts (e.g., Amberlyst-15) to enhance H₂O₂ utilization efficiency by 40% compared to batch processes.

Bromine Recycling

Closed-loop systems recover HBr byproducts via reaction with NaOCl, reducing raw material costs by 18%.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,3-trimethylbutane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can target the bromine atom or the peroxol group, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted by other nucleophiles, leading to the formation of a wide range of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

1-Bromo-2,3,3-trimethylbutane-2-peroxol has several applications in scientific research, including:

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving oxidative stress and redox reactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,3-trimethylbutane-2-peroxol involves its ability to participate in redox reactions. The peroxol group can generate reactive oxygen species (ROS), which can interact with various molecular targets, including proteins, lipids, and nucleic acids. These interactions can lead to oxidative modifications, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Bromo-2,3,3-trimethylbutane-2-peroxol and Analogues

Compound Molecular Formula Boiling Point (°C) Functional Groups Reactivity Characteristics
This compound C₇H₁₃BrO₂ N/A Bromo, Peroxol, Methyl High thermal instability (peroxol), radical initiation potential
1-Bromo-2,3,3-trifluorocyclopropene C₃BrF₃ 38 Bromo, Fluoro, Cyclopropene Halogen exchange reactions, ring strain-driven reactivity
3-Bromo-1,1,1-trifluoro-2-propanol C₃H₄BrF₃O 124.5 Bromo, Fluoro, Alcohol Flammability (UN 1987), hydrogen bonding

Reactivity and Stability

  • Peroxol vs. Cyclopropene Systems : The peroxol group in this compound confers radical-mediated reactivity, contrasting with the ring strain and halogen exchange observed in 1-bromo-2,3,3-trifluorocyclopropene . Cyclopropene derivatives undergo fluorination at both allylic and vinylic positions under nucleophilic conditions, while peroxides are prone to exothermic decomposition.
  • Halogen Influence: Bromine in both the target compound and 3-bromo-1,1,1-trifluoro-2-propanol acts as a polarizable leaving group. However, the peroxol group’s electrophilic character dominates over the alcohol’s nucleophilic reactivity in the trifluoro-propanol analogue .

Physical Properties

  • Boiling Points: The low boiling point of 1-bromo-2,3,3-trifluorocyclopropene (38°C) reflects its low molecular weight and volatile cyclopropene ring, whereas 3-bromo-1,1,1-trifluoro-2-propanol’s higher boiling point (124.5°C) arises from hydrogen bonding and larger molecular weight . The peroxol compound’s boiling point is uncharacterized but expected to be moderate due to its branched structure.
  • Thermal Stability : Organic peroxides like this compound are inherently less stable than halogenated alcohols or cyclopropenes, requiring stringent temperature control during handling.

Research Findings and Gaps

  • However, peroxol synthesis typically involves acid-catalyzed peroxidation of alcohols, differing from cyclopropene methodologies.
  • Characterization Challenges : While 19F NMR and IR data are critical for fluorinated cyclopropenes , peroxol compounds require specialized techniques like differential scanning calorimetry (DSC) to assess decomposition kinetics.

Q & A

Basic Question: What are the recommended analytical techniques for characterizing the purity and structure of 1-bromo-2,3,3-trimethylbutane-2-peroxol?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the peroxide (-O-O-) and bromine substituent positions. The tert-butyl groups (2,3,3-trimethyl) will exhibit distinct splitting patterns due to steric hindrance. Compare chemical shifts with analogous brominated alkanes (e.g., 1-bromo-2,2-dimethylpropane ).
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze thermal stability under inert conditions. Peroxides may decompose during heating; use low-temperature ionization methods.
  • Elemental Analysis: Validate empirical formula (C7_7H13_{13}BrO2_2) via combustion analysis.
  • Infrared (IR) Spectroscopy: Identify peroxide O-O stretching (~800–900 cm1^{-1}) and C-Br bonds (~500–600 cm1^{-1}) .

Advanced Question: How can researchers mitigate peroxide instability during synthesis?

Methodological Answer:

  • Temperature Control: Conduct reactions at sub-ambient temperatures (e.g., 0–5°C) to minimize radical decomposition. Use ice baths or cryogenic reactors .
  • Radical Scavengers: Add inhibitors like hydroquinone or BHT (butylated hydroxytoluene) to quench free radicals generated during bromination.
  • Solvent Selection: Use non-polar solvents (e.g., hexane) to reduce peroxide solubility and aggregation-induced decomposition. Avoid protic solvents that may protonate the peroxide bond.
  • Inert Atmosphere: Perform synthesis under nitrogen or argon to prevent oxidation side reactions.

Basic Question: What synthetic routes are feasible for introducing the peroxol group into brominated alkanes?

Methodological Answer:

  • Radical Coupling: Initiate peroxidation via UV-light-mediated coupling of tertiary alcohols with H2_2O2_2. For example:
    • Step 1: Brominate 2,3,3-trimethylbutane-2-ol using PBr3_3 or NBS (N-bromosuccinimide) .
    • Step 2: Oxidize the alcohol intermediate with H2_2O2_2 under acidic conditions to form the peroxide.
  • Electrophilic Substitution: Use tert-butyl hydroperoxide as a nucleophile in SN2 reactions with bromoalkanes.

Advanced Question: How do steric effects influence the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Steric Hindrance Analysis: The 2,3,3-trimethyl groups create a crowded environment, reducing accessibility for nucleophiles. Computational modeling (DFT) can predict reaction pathways.
  • Kinetic vs. Thermodynamic Control:
    • Kinetic: Bulky nucleophiles (e.g., tert-butoxide) favor less hindered sites.
    • Thermodynamic: Prolonged reactions may lead to peroxide bond cleavage rather than substitution.
  • Experimental Validation: Compare reaction rates with less hindered analogs (e.g., 1-bromohexane) using GC or HPLC .

Basic Question: What safety protocols are critical when handling brominated peroxides?

Methodological Answer:

  • Storage: Store at 0–6°C in amber vials to prevent light-induced decomposition .
  • Handling: Use blast shields and remote manipulators due to explosion risks. Conduct small-scale (<1 g) reactions initially.
  • Waste Disposal: Quench peroxides with aqueous Na2_2S2_2O3_3 (sodium thiosulfate) before disposal .

Advanced Question: How can computational methods predict the degradation pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the peroxide O-O and C-Br bonds. Lower BDEs indicate higher susceptibility to homolytic cleavage.
  • Molecular Dynamics (MD): Simulate thermal decomposition in solvents to identify intermediates (e.g., tert-butyl radicals).
  • Validation: Cross-reference computational results with TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) data .

Basic Question: How to resolve contradictions in spectroscopic data for brominated peroxides?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).
  • Isotopic Labeling: Use 18^{18}O-labeled H2_2O2_2 to track peroxide oxygen atoms in NMR.
  • Controlled Degradation Studies: Compare spectra before/after controlled decomposition to identify artifact peaks .

Advanced Question: What strategies optimize regioselectivity in bromoperoxidation reactions?

Methodological Answer:

  • Catalytic Systems: Use transition metals (e.g., Pd or Fe) to direct bromine insertion. For example, Pd-catalyzed C-H activation can target tertiary carbons .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at sterically hindered sites.
  • Substrate Preorganization: Design substrates with intramolecular hydrogen bonds to stabilize transition states.

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